molecular formula C19H12ClFN2O2S B14120980 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14120980
M. Wt: 386.8 g/mol
InChI Key: VIHQFORXJBXBKW-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the thieno[3,2-d]pyrimidine-dione class, characterized by a fused thiophene and pyrimidine-dione core. This scaffold is structurally analogous to pyrimidine-2,4(1H,3H)-dione derivatives, which are widely explored for their biological relevance, including antiviral, antimicrobial, and anticancer applications . The substituents—4-chlorophenyl at position 3 and 2-fluorobenzyl at position 1—introduce steric and electronic effects that modulate its physicochemical and biological properties.

Properties

Molecular Formula

C19H12ClFN2O2S

Molecular Weight

386.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12ClFN2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10H,11H2

InChI Key

VIHQFORXJBXBKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Introduction of the 4-chlorophenyl Group: This step involves the substitution of a hydrogen atom on the thienopyrimidine core with a 4-chlorophenyl group, typically using a palladium-catalyzed cross-coupling reaction.

    Attachment of the 2-fluorobenzyl Group: The final step involves the alkylation of the thienopyrimidine core with a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

1-{[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Features : Substituted with 4-fluorobenzyl (position 3) and a 2-chlorophenyl-oxadiazole methyl group (position 1).
  • Molecular Weight : 468.887 g/mol (vs. target compound’s estimated ~424 g/mol).
  • However, the 2-fluorobenzyl group in the target compound likely improves lipophilicity .

5-Methyl-6-(2-Methyl-1,3-Thiazol-4-yl)-3-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Features: Thieno[2,3-d]pyrimidine-dione isomer with 3-phenyl, 5-methyl, and 6-thiazol substituents.
  • Activity : Exhibits potent antimicrobial activity against Staphylococcus aureus (MIC < 1 µg/mL), outperforming metronidazole and streptomycin .

Pyrimidine-2,4(1H,3H)-dione Derivatives

3-Cyclohexyl-6-Phenyl-1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione

  • Structural Features : Lacks the thiophene ring but shares the pyrimidine-dione core with cyclohexyl (position 3) and p-tolyl (position 1) groups.
  • Key Differences : The absence of the thiophene ring reduces aromatic stacking interactions, while the cyclohexyl group may enhance membrane permeability .

Compound 67 (Patent No. 9,585,883)

  • Structural Features : Substituted with trifluoroethyl (position 3) and benzodioxol-ethylamine (position 6).
  • Activity : Demonstrated efficacy as a DPAGT1 inhibitor, highlighting the role of fluorine in improving metabolic stability .

Structure–Activity Relationship (SAR) Analysis

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine 3-(4-ClPh), 1-(2-FBzl) Not reported
1-{[3-(2-ClPh)-Oxadiazole]methyl}-... Thieno[3,2-d]pyrimidine 3-(4-FBzl), 1-(Oxadiazole-methyl) Not reported
5-Methyl-6-Thiazol... Thieno[2,3-d]pyrimidine 3-Ph, 5-Me, 6-Thiazol Antimicrobial (S. aureus)
3-Cyclohexyl-6-Ph... Pyrimidine-dione 3-Cyclohexyl, 1-p-Tolyl Not reported
Compound 67 Pyrimidine-dione 3-Trifluoroethyl, 6-Benzodioxol-ethylamine DPAGT1 inhibition

Key Observations :

  • Halogenation : Chlorine (electron-withdrawing) at the 4-position of phenyl enhances electrophilic interactions, while fluorine in benzyl groups improves bioavailability .
  • Core Modification: Thieno[3,2-d]pyrimidine-diones exhibit better π-π stacking than pyrimidine-diones alone, critical for target binding .
  • Substituent Flexibility : Bulky groups (e.g., cyclohexyl, oxadiazole) may reduce solubility but improve selectivity .

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